molecular formula C16H14ClN3O4S B2510491 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946344-40-7

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2510491
CAS No.: 946344-40-7
M. Wt: 379.82
InChI Key: HLYYBTXAZKYSPO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946344-40-7) is a chemical compound with the molecular formula C16H14ClN3O4S and a molecular weight of 379.8 g/mol . This molecule features a pyridazinone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure incorporates a benzenesulfonamide moiety, a functional group widely recognized as crucial for inhibitory activity against carbonic anhydrase (CA) enzymes and for promoting selectivity for the cyclooxygenase-2 (COX-2) enzyme . Recent research strategies in anti-inflammatory drug discovery have focused on developing multi-target agents that simultaneously inhibit CA, COX-2, and 5-lipoxygenase (5-LOX) enzymes, a approach that may overcome limitations of classic NSAIDs . Compounds bearing structural similarities to this molecule, specifically pyridazinone-based benzenesulfonamides, have been designed and synthesized as potential multi-target anti-inflammatory candidates . These compounds are investigated for their ability to disrupt pro-inflammatory pathways by engaging multiple enzymatic targets involved in inflammation and pain . Furthermore, halogenated pyridazinone groups have been explored in other therapeutic contexts, such as in the development of first-in-class inhibitors that disrupt protein-protein interactions, for instance, between PRMT5 and its substrate adaptor proteins . This research chemical is intended for use in laboratory research only, specifically for investigating the structure-activity relationships of pyridazinone derivatives, exploring multi-target therapeutic strategies, and studying enzyme inhibition mechanisms. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYBTXAZKYSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or similar reagents.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

    Final Assembly: The final compound is assembled by linking the pyridazinone-furan intermediate with the sulfonamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide group is particularly known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death .

Case Study: Antibacterial Efficacy

  • A study evaluating the antibacterial activity of related sulfonamides found that they were effective against both Gram-positive and Gram-negative bacteria, suggesting that 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide could have similar efficacy .

Anti-inflammatory Properties

The presence of the pyridazinone ring suggests potential anti-inflammatory applications. Similar compounds have been associated with the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory pathways .

Research Insights

  • Studies have shown that derivatives of benzenesulfonamides can modulate inflammatory responses, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Therapeutic Potential

The compound's unique structure positions it as a promising candidate for various therapeutic applications:

Application AreaPotential UsesRelevant Studies
AntimicrobialInhibition of bacterial growthStudies on sulfonamide derivatives
Anti-inflammatoryTreatment of inflammatory diseasesResearch on cyclooxygenase inhibition
AnticancerExploration in oncologyInvestigations into structure-activity relationships

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of benzenesulfonamide-pyridazinone hybrids. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Benzene Ring Substituent Pyridazinone Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (946340-31-4) 3-chloro Furan-2-yl C₁₆H₁₄ClN₃O₄S 379.8 Furan confers electron-rich heteroaromaticity; compact structure.
4-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (946340-31-4) 4-chloro Furan-2-yl C₁₆H₁₄ClN₃O₄S 379.8 Chlorine position alters electronic effects on sulfonamide.
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (921551-57-7) 2-chloro 4-Methoxyphenyl C₁₉H₁₈ClN₃O₄S 419.9 Methoxy group enhances hydrophilicity; bulkier aryl substituent.
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (923249-88-1) 3-chloro, 4-fluoro 4-Methoxyphenyl C₁₉H₁₇ClFN₃O₄S 437.9 Dual halogenation increases electronegativity; potential for enhanced binding.
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (946212-70-0) 4-(Trifluoromethyl) Furan-2-yl C₁₇H₁₄F₃N₃O₄S 413.4 CF₃ group introduces strong electron-withdrawing effects and lipophilicity.

Key Observations

Substituent Position and Electronic Effects: The 3-chloro substituent in the target compound vs. The trifluoromethyl group in the analog (CAS 946212-70-0) significantly increases lipophilicity and electron-withdrawing character, which may enhance membrane permeability but reduce solubility.

Halogenation Patterns :

  • The 3-chloro-4-fluoro variant (CAS 923249-88-1) combines halogen atoms at adjacent positions, which could improve binding affinity in targets sensitive to electronegative substituents (e.g., enzyme active sites).

Spectroscopic Data

While NMR and HRMS data are unavailable for the target compound, analogs such as 5c () exhibit characteristic peaks for pyridazinone (δ 7.15 ppm for H-5) and sulfonamide protons (δ 7.90 ppm), providing a benchmark for structural validation .

Biological Activity

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Chloro group : Enhances lipophilicity and may influence receptor interactions.
  • Furan moiety : Known for its biological reactivity and potential in medicinal chemistry.
  • Pyridazinone derivative : Associated with various biological activities, particularly in anti-inflammatory and antimicrobial contexts.

The molecular formula is C17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 373.8 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

In Vitro Studies

Several studies have explored the biological effects of related compounds:

  • Kinase Inhibition : Compounds with similar structures have shown potent inhibitory activity against kinases such as CDK4 and ARK5. These kinases are critical in cell cycle regulation and cancer progression .
  • Cytotoxicity : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines at nanomolar concentrations, suggesting a potential role in cancer therapy .

Case Studies

  • Anti-cancer Activity : A study on pyridazinone derivatives indicated that they could inhibit tumor growth in xenograft models, leading to significant reductions in tumor size . This suggests that this compound may share similar properties.
  • Inflammatory Disease Models : Related compounds have been tested in models of inflammatory diseases, showing reductions in markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), further supporting their anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity Type Description References
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AntimicrobialPotential efficacy against bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Kinase inhibitionInhibits CDK4/6, ARK5; potential for cancer therapy

Q & A

Q. What are the key synthetic challenges in preparing 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of pyridazinone precursors and sulfonamide coupling. A critical challenge is maintaining the integrity of the furan ring, which is prone to oxidation under acidic or high-temperature conditions. Optimization strategies include:

  • Cyclization : Use hydrazine derivatives and carbonyl precursors in refluxing ethanol to form the pyridazinone core .
  • Sulfonamide coupling : React 3-chlorobenzenesulfonyl chloride with the ethylamine-substituted pyridazinone intermediate in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification : Employ column chromatography with DCM/methanol gradients (95:5 to 90:10) to isolate the final product .

Q. How is structural characterization of this compound validated, and what analytical techniques are essential?

Validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR confirm the presence of furan (δ 6.3–7.1 ppm) and pyridazinone (δ 7.8–8.2 ppm) protons .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 403.5 (calculated for C16H14ClN3O3S\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsion strains in the sulfonamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, furan oxidation) impact the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine position : 3-Chloro substitution on the benzene ring enhances antimicrobial activity compared to 2- or 4-chloro analogs, likely due to improved hydrophobic interactions with bacterial enzymes .
  • Furan oxidation : Oxidation to a γ-lactone reduces bioactivity, suggesting the furan’s electron-rich π-system is critical for target binding .
  • Pyridazinone modification : Replacing the 6-oxo group with a thione decreases solubility but increases stability in plasma .

Q. What experimental approaches resolve contradictions in reported IC50_{50}50​ values for this compound’s enzyme inhibition?

Discrepancies in IC50_{50} values (e.g., COX-2 vs. carbonic anhydrase IX) may arise from assay conditions. Mitigation strategies include:

  • Standardized assays : Use recombinant enzymes under uniform pH (7.4) and temperature (37°C) .
  • Control for nonspecific binding : Include β-lactamase or albumin controls to assess off-target effects .
  • Dose-response validation : Perform triplicate measurements with a Hill slope analysis to confirm sigmoidal curves .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify:

  • Key binding pockets : The sulfonamide group interacts with Arg106 in COX-2, while the furan occupies a hydrophobic cleft .
  • Derivative prioritization : Introducing a methyl group at the pyridazinone C4 position improves Van der Waals contacts in carbonic anhydrase IX .
  • ADMET prediction : SwissADME predicts logP < 3.5 for derivatives, ensuring blood-brain barrier permeability in neurotargeting studies .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining structures with high thermal motion in the ethyl linker .
  • SAR validation : Pair in vitro assays with SPR (surface plasmon resonance) to quantify binding kinetics .
  • Synthetic scalability : Replace DCM with ethyl acetate in large-scale reactions to reduce environmental toxicity .

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